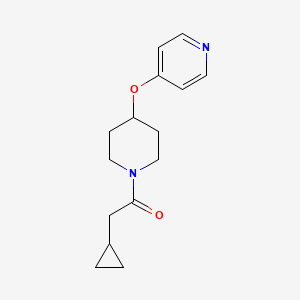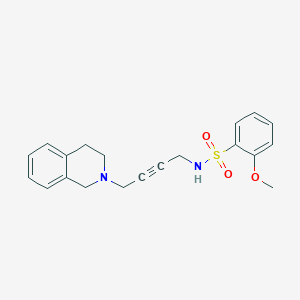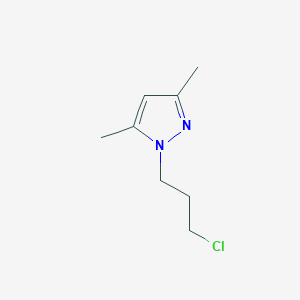![molecular formula C11H26N2OSi B2592374 4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine CAS No. 2171916-13-3](/img/structure/B2592374.png)
4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine” is a chemical compound with the molecular weight of 230.43 . It is used as a reactant for the synthesis of various racemic and biotinylation of azamacrocycles .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of silyl chlorides with alcohols in the presence of N-methylimidazole . The reaction is significantly accelerated by the addition of iodine .Molecular Structure Analysis
The InChI code for this compound is1S/C11H26N2OSi/c1-11(2,3)15(4,5)14-10-6-8-13(12)9-7-10/h10H,6-9,12H2,1-5H3 . This indicates the molecular structure of the compound. Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group is highly stable and holds promise for applications in chemical reactions . It is used as an important reagent in the total synthesis of various compounds .Physical And Chemical Properties Analysis
This compound has a molecular weight of 230.43 . The physical form of this compound is liquid .Aplicaciones Científicas De Investigación
Synthesis of N-Heterocycles
Chiral sulfinamides, notably tert-butanesulfinamide, are prominent chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This approach provides access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, significant for natural products and therapeutic compounds. The methodology has been crucial for asymmetric N-heterocycle synthesis via sulfinimines, highlighting its importance in creating compounds with potential therapeutic applications (Philip et al., 2020).
Catalysis in Organic Synthesis
Recyclable copper catalyst systems have facilitated C-N bond-forming cross-coupling reactions, employing amines, including piperidine, with aryl halides and arylboronic acids. This catalytic approach has been pivotal in organic synthesis, offering an eco-friendly alternative to traditional methods. It underscores the evolving role of copper-mediated systems in creating complex organic molecules, supporting industrial and pharmaceutical advancements (Kantam et al., 2013).
Role in Antifungal Compounds
Piperidine derivatives have been identified in Piper species, demonstrating antifungal activities. These compounds, including amides, flavonoids, and lignans, highlight the potential of piperidine-based structures in developing new antifungal agents. Their diverse chemical structures and biological activities suggest a promising avenue for pharmaceutical research aimed at combating fungal infections (Xu & Li, 2011).
Environmental and Health Implications
The occurrence of N-nitroso compounds, potent carcinogens formed from amines like piperidine, underscores the environmental and health risks associated with these chemicals. Studies on the formation of N-nitroso compounds from piperidine and other amines highlight the importance of understanding the pathways of carcinogen formation and the potential implications for human health (Lin, 1986).
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) have been effective in degrading nitrogen-containing compounds, including amines like piperidine. These processes offer potential solutions for the removal of recalcitrant organic pollutants from the environment, showcasing the necessity of developing efficient and sustainable methods to mitigate the impact of hazardous compounds (Bhat & Gogate, 2021).
Safety And Hazards
Propiedades
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxypiperidin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2OSi/c1-11(2,3)15(4,5)14-10-6-8-13(12)9-7-10/h10H,6-9,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYVDTNYABLGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(CC1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Tert-butyldimethylsilyl)oxy]piperidin-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

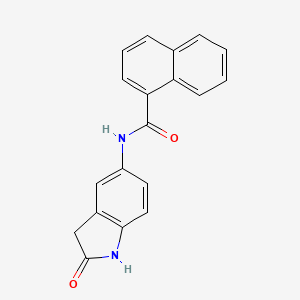
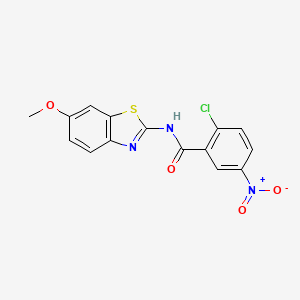
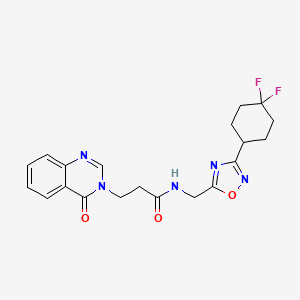
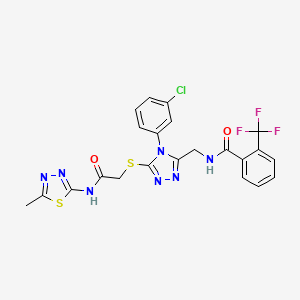
![1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-oxime](/img/structure/B2592298.png)
![2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-oxo-2-((2-(trifluoromethyl)benzyl)amino)ethyl)acetamide](/img/structure/B2592299.png)
![(1,5-Dimethylpyrazol-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2592301.png)
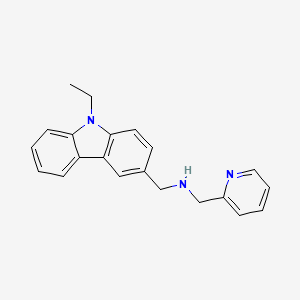

![2-isopropyl-3-(4-methoxybenzyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2592310.png)

